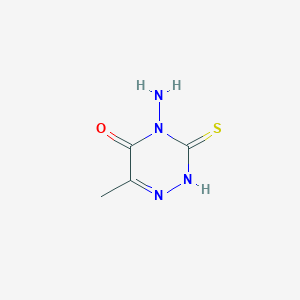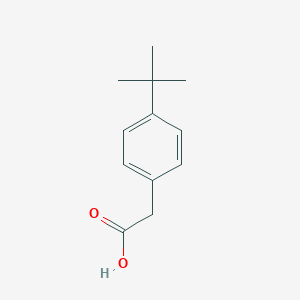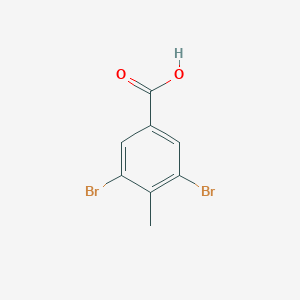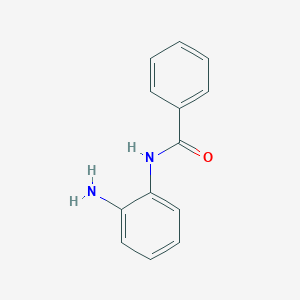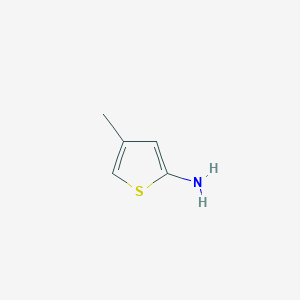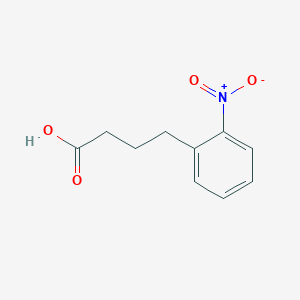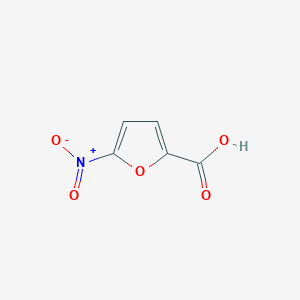
5-Nitro-2-furoic acid
Descripción general
Descripción
5-Nitro-2-furoic acid is a yellow crystalline powder . It belongs to the furans family and is suggested for investigational or industrial investigations .
Synthesis Analysis
Various this compound hydrazones have been synthesized and evaluated for in vitro activities . A promising new approach for anti-tubercular agents involves the synthesis of tetrahydroisoquinoline-based this compound derivatives .Molecular Structure Analysis
The molecular structure and vibrational spectra of this compound (NFC) have been investigated by combined theoretical and experimental approaches . The FT-IR and FT-Raman spectra of NFC were recorded in the range 4000 - 400 cm⁻¹ and 3500 -50 cm⁻¹ .Chemical Reactions Analysis
This compound is a compound of the furans family and acidic conditions such as sulfuric acid refluxing acid in ethanol and turning to its ethyl ester agent . It has been used in various chemical reactions, including the synthesis of novel tetrahydroisoquinoline carbohydrazide compounds .Physical And Chemical Properties Analysis
This compound has a molecular weight of 157.08 g/mol . It has a boiling point of 332.4 ℃ and a melting point of 185.00–189.00 ℃ at 760 mm Hg . It is very soluble in water .Aplicaciones Científicas De Investigación
Chemical Properties and Toxicity
5-Nitro-2-furoic acid, a water-soluble and stable derivative of 2-substituted 5-nitrofurans, has been studied for its potential carcinogenicity. While nitrofurans with short-chain substitutes are generally weak or noncarcinogenic, the chronic reproductive or developmental toxicity of this compound in humans is not well documented. This compound is mainly exposed through chemical waste from research laboratories and occupational contact (Abdollahi & Baeeri, 2014).
Chemical Reactions
This compound undergoes oxidative denitration by hydroxyl radicals, a process that involves the addition of OH to the position bearing the nitro group, followed by immediate elimination of HNO2. This reaction is significant for both 5-nitrouracil and this compound and is influenced by pH levels (Zemel & Neta, 1973).
Antibacterial Properties
The bacteriostatic action of various furan compounds has been analyzed, revealing that the nitro group in the 5-position of the furan ring enhances bacteriostatic activity. This compound, along with other nitrofuran compounds, exhibits antibacterial action against both Gram-positive and Gram-negative organisms, though its activity is less effective compared to other derivatives (Dodd, Stillman, Roys, & Crosby, 1944).
Antimycobacterial Evaluation
Studies on this compound hydrazones show potential antimycobacterial activities. Specific compounds synthesized from this compound have shown effectiveness against Mycobacterium tuberculosis, including inhibiting the MTB isocitrate lyase (ICL) enzyme (Sriram et al., 2010).
Synthesis and Spectroscopic Analysis
The synthesis and antimicrobial activity of triorganotin 5-nitro-2-furoates have been explored, demonstrating significant antibacterial activity, particularly against Gram-positive species. Specific compounds of this class have also shown notable antifungal properties (Kupchik, Pisano, Whalen, & Lynch, 1982).
Molecular Structure and Vibrational Spectra
The molecular structure and vibrational spectra of this compound have been studied using combined theoretical and experimental approaches. This includes FT-IR and FT-Raman spectra analysis, providing insights into the molecular geometry and vibrational properties of the compound (Magdaline & Chithambarathanu, 2015).
Mode of Antibacterial Action
The antibacterial action of this compound and related compounds has been studied, revealing that the nitro group significantly influences the bactericidal or bacteriostatic nature of these compounds. This study offers a comprehensive understanding of the antibacterial mechanism of nitrofuran derivatives (Cramer & Dodd, 1946).
Mecanismo De Acción
Target of Action
5-Nitro-2-furoic acid has been found to target the protein aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway, a secondary mechanism for glucose metabolism that can contribute to various complications in diabetes.
Mode of Action
It has been found to form complexes with copper (ii) acetate and n-donor ligands . These complexes have been studied for their potential biological activity, including antimicrobial activity .
Biochemical Pathways
Given its interaction with aldose reductase, it may influence the polyol pathway
Result of Action
It has been found to exhibit antimicrobial activity, particularly against mycobacterium tuberculosis . This suggests that the compound may have potential applications in the treatment of tuberculosis.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability in solution has been studied using electronic absorption spectroscopy . It was found that the compound is thermally stable and does not degrade when stored in solutions of 5% glucose or 0.9% NaCl . .
Safety and Hazards
Propiedades
IUPAC Name |
5-nitrofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO5/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODMEDPPCXSFLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00214746 | |
| Record name | 5-Nitro-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00214746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
645-12-5 | |
| Record name | 5-Nitro-2-furoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=645-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitro-2-furoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 645-12-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6452 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Nitro-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00214746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitro-2-furoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.394 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NITROFURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTY7TN9FTP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 5-Nitro-2-furoic acid is a nitroheterocyclic compound known to be reduced by enzymes like milk xanthine oxidase. This reduction is believed to be crucial for its biological activities, including mutagenicity and antibacterial effects []. The reduction process can generate reactive intermediates that interact with DNA, leading to mutagenic effects [, ]. While the precise mechanism is still under investigation, studies indicate that multiple pathways might be involved [].
A: Research suggests that this compound can interact with DNA. Studies using the Salmonella/microsome test demonstrate its mutagenic potential, particularly in strains deficient in nitroreductase, highlighting the role of its nitro group in this interaction [, ]. Furthermore, this compound and related compounds have been shown to inhibit the ion conductance of human aquaporin-1 (AQP1) channels []. This inhibition, potentially occurring through interaction with glycine 165 in the channel's intracellular vestibule, selectively impairs cell motility in cancer cell lines with high AQP1 expression [].
ANone: The molecular formula of this compound is C5H3NO5, and its molecular weight is 157.09 g/mol.
A: Yes, spectroscopic characterization data, including FT-IR, FT-Raman, and NMR, have been reported for this compound [, ]. These data provide insights into the vibrational frequencies, electronic transitions, and nuclear spin properties of the molecule, aiding in its structural elucidation and analysis.
A: While specific data on material compatibility is limited in the provided research, this compound's stability is influenced by factors like pH and the presence of reducing agents [, ]. It degrades rapidly in ruminal fluid, primarily through metabolic reduction []. This degradation highlights the importance of considering environmental factors and potential interactions when assessing its stability.
ANone: The provided research does not focus on the catalytic properties of this compound.
A: Yes, computational studies, including density functional theory (DFT) calculations and molecular docking simulations, have been performed on this compound and its metal complexes [, ]. These studies provide insights into molecular geometries, electronic structures, and potential binding interactions with biological targets like DNA.
A: Research on this compound derivatives, particularly those with variations in the substituent at the 2-position of the furan ring, reveals significant impacts on mutagenic and antibacterial activities [, ]. For instance, the presence of a nitro group is crucial for mutagenicity, and esters generally exhibit higher activity compared to carboxylic acids [, ]. These findings highlight the importance of SAR studies for optimizing the desired biological properties of this compound analogs.
A: While the provided research doesn't delve into specific formulation strategies for this compound, its stability under various conditions, including different solvents and pH levels, requires careful consideration during formulation development [, ].
ANone: The provided research predominantly focuses on the fundamental chemical and biological properties of this compound, without addressing SHE regulations.
A: Although limited PK/PD data is available in the provided research, studies indicate that this compound undergoes rapid metabolic reduction in biological systems like ruminal fluid []. Further research is needed to fully elucidate its ADME profile and in vivo activity.
A: Several studies demonstrate the in vitro activity of this compound. It exhibits mutagenic effects in bacterial assays, particularly in Salmonella typhimurium strains [, , ]. Additionally, it shows inhibitory effects on the growth of various fungi and bacteria, with notable potency against Gram-positive species []. These findings suggest potential applications as an antimicrobial agent. Further research, including in vivo studies, is essential to validate these initial findings and explore potential therapeutic applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



